Misetionamide

作用机制

米色替胺通过破坏癌细胞的能量代谢发挥作用。 它抑制参与有氧糖酵解的关键酶,例如己糖激酶、甘油醛-3-磷酸脱氢酶和丙酮酸脱氢酶 . 这种抑制导致 ATP 产生显著减少,导致癌细胞内氧化、代谢和缺氧应激,最终导致细胞死亡 .

生化分析

Biochemical Properties

Misetionamide plays a crucial role in biochemical reactions, particularly in the inhibition of lipopolysaccharide (LPS) and the stimulation of apoptosis . It interacts with several enzymes and proteins, including those involved in the apoptotic pathways. The nature of these interactions involves the inhibition of LPS, which is a component of the outer membrane of Gram-negative bacteria, and the activation of apoptotic pathways, leading to programmed cell death . This compound’s ability to inhibit LPS and stimulate apoptosis makes it a valuable compound in the treatment of various cancers .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cellular metabolism . These effects are mediated through the inhibition of LPS and the activation of apoptotic pathways, leading to the selective killing of cancer cells while sparing normal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to LPS, inhibiting its function and preventing the activation of pro-inflammatory pathways . Additionally, this compound activates apoptotic pathways by stimulating the expression of pro-apoptotic genes and inhibiting anti-apoptotic genes . This dual mechanism of action results in the selective killing of cancer cells and the suppression of tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated that this compound maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in vitro and in vivo . These findings suggest that this compound has the potential for long-term therapeutic use in cancer treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent effect on tumor growth inhibition . At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic efficacy with minimal toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to apoptosis and inflammation . The compound interacts with enzymes and cofactors involved in these pathways, modulating their activity and influencing metabolic flux . This compound’s ability to inhibit LPS and activate apoptotic pathways results in changes in metabolite levels, contributing to its antineoplastic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation within cells are influenced by these interactions, affecting its therapeutic efficacy . Studies have shown that this compound accumulates in tumor tissues, enhancing its antineoplastic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that this compound exerts its effects at the desired sites within the cell, enhancing its therapeutic efficacy . Studies have shown that this compound localizes to the mitochondria, where it induces apoptosis and disrupts cellular metabolism .

准备方法

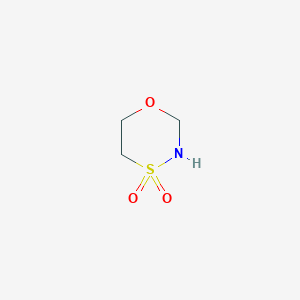

米色替胺的合成涉及形成恶噻嗪烷环结构。. 米色替胺的工业生产方法可能涉及可扩展的有机合成技术,确保高纯度和高产率。

化学反应分析

米色替胺会发生各种化学反应,包括:

氧化: 米色替胺在特定条件下可以被氧化,形成亚砜和砜。

还原: 还原反应可以将米色替胺转化为相应的硫醇衍生物。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、氢化铝锂等还原剂以及胺类和醇类等亲核试剂。由这些反应形成的主要产物取决于所使用的特定试剂和条件。

科学研究应用

米色替胺在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:

生物学: 在生物学研究中,米色替胺的研究重点是其对细胞代谢的影响及其诱导癌细胞凋亡的潜力.

相似化合物的比较

米色替胺与其他类似化合物相比具有独特性,因为它具有特定的作用机制和广泛的抗肿瘤活性。类似的化合物包括:

吉西他滨: 一种用于化疗的核苷类似物,通常与米色替胺联用以产生协同效应.

贝伐单抗: 一种血管生成抑制剂,可以与米色替胺联用以增强其抗肿瘤作用.

PARP 抑制剂: 这些抑制剂可以与米色替胺联用,以更有效地靶向癌细胞.

生物活性

Misetionamide, also known as GP-2250, is a novel oxathiazine derivative that has garnered attention for its promising biological activity, particularly in oncology. It exhibits significant antineoplastic properties and is currently under investigation for its efficacy against various cancers, including pancreatic and ovarian cancers. This article explores the biological activity of this compound, detailing its mechanisms of action, preclinical findings, and potential therapeutic applications.

This compound's biological activity is primarily attributed to its ability to inhibit key metabolic enzymes involved in cancer cell proliferation. The main mechanisms include:

- GAPDH Inhibition : this compound acts as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a critical role in glycolysis and cellular energy metabolism. Inhibition of GAPDH leads to reduced ATP levels, triggering apoptosis through mitochondrial damage and increased reactive oxygen species (ROS) production .

- Hexokinase-2 Modulation : It also inhibits hexokinase-2 (HK2), further impairing glycolytic flux and energy production in cancer cells. This dual inhibition affects tumor metabolism significantly, making this compound a potent candidate for cancer therapy .

- Downregulation of Key Pathways : this compound downregulates important signaling pathways such as AKT/mTOR and NFκB, which are crucial for cell survival and proliferation. This results in decreased expression of anti-apoptotic proteins like Bcl-2 and cyclin D1, promoting apoptosis in cancer cells .

Preclinical Studies

Recent studies have demonstrated this compound's efficacy in various preclinical models:

Ovarian Cancer

In a study presented at the American Association for Cancer Research (AACR) Annual Meeting 2023, this compound showed significant antitumor effects in ovarian cancer models. Key findings include:

- Monotherapy Efficacy : this compound alone significantly reduced tumor weight and the number of tumor nodules compared to control groups.

- Combination Therapy : When combined with PARP inhibitors or bevacizumab, it exhibited enhanced efficacy, outperforming monotherapy approaches .

Pancreatic Cancer

This compound is currently undergoing clinical trials for pancreatic ductal adenocarcinoma (PDAC). Notable findings from preclinical studies include:

- Synergistic Effects with Gemcitabine : In patient-derived xenograft (PDX) models, this compound combined with Gemcitabine resulted in a 74% aggregate tumor regression compared to only 10% with Gemcitabine alone .

- Impact on Tumor-Initiating Cells : It was found to reduce the population of CD133+ cells, which are associated with poor prognosis and resistance to chemotherapy .

Summary of Preclinical Findings

| Cancer Type | Study Type | Key Findings |

|---|---|---|

| Ovarian Cancer | In vitro/In vivo | Significant reduction in tumor weight; enhanced efficacy with PARP inhibitors |

| Pancreatic Cancer | PDX Models | 74% tumor regression when combined with Gemcitabine; reduction of CD133+ cells |

Clinical Trials

This compound is currently being evaluated in Phase 1/2 clinical trials for advanced pancreatic cancer. The trials focus on assessing its safety, tolerability, and efficacy when used alone or in combination with standard treatments like Gemcitabine .

Future Directions

The ongoing research aims to further elucidate the mechanisms underlying the synergistic effects observed with Gemcitabine and to explore additional indications for this compound beyond pancreatic and ovarian cancers. Its unique mechanism of action positions it as a promising candidate for treating various malignancies.

属性

IUPAC Name |

1,4,3-oxathiazinane 4,4-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c5-8(6)2-1-7-3-4-8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDARLKSYBCZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856785-75-6 | |

| Record name | Misetionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856785756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misetionamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/489TQ24FC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。